

Technical Guide: 2-Bromo-4-methylaniline Hydrochloride

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Compound of Interest

Compound Name: *2-Bromo-4-methylaniline hydrochloride*

CAS No.: 13194-71-3

Cat. No.: B076795

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Core Identity & Synthesis for Pharmaceutical Applications

Executive Summary & CAS Registry Clarification[1][2]

Status: High-Priority Pharmaceutical Intermediate Primary CAS (Parent Free Base):

Hydrochloride Salt Status: Custom/In-Situ Generated[1][2]

Critical Technical Note: There is no widely assigned, unique CAS registry number specifically for **2-Bromo-4-methylaniline hydrochloride** in major public chemical inventories (PubChem, CAS Common Chemistry).[1][2] In commercial and regulatory contexts, this compound is almost exclusively indexed under the Free Base CAS 583-68-6 (2-Bromo-4-methylaniline) with a salt stoichiometry modifier (e.g., "1.0 HCl").[1][2]

Researchers sourcing this material must typically purchase the free base (CAS 583-68-6) and convert it to the hydrochloride salt to improve stability and water solubility.[1][2] This guide provides the definitive protocol for this conversion and its subsequent application in drug discovery.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9]

The hydrochloride salt is preferred in drug development pipelines because the free base is an oil or low-melting solid that is prone to oxidation (darkening) upon storage.[1][2] The salt form stabilizes the amine, preventing N-oxidation and facilitating handling as a crystalline solid.[1][2]

Comparative Properties Table

Property	Free Base (Parent)	Hydrochloride Salt (Target)
IUPAC Name	2-Bromo-4-methylaniline	2-Bromo-4-methylanilinium chloride
CAS Number	583-68-6	Refer to 583-68-6 (HCl)
Molecular Formula	C ₇ H ₈ BrN	C ₇ H ₉ BrClN
Molecular Weight	186.05 g/mol	222.51 g/mol
Appearance	Clear to brown oil / low-melting solid	White to off-white crystalline solid
Melting Point	14–16 °C (Lit.)	>200 °C (Decomposes)
Solubility	DCM, EtOAc, MeOH	Water, Methanol, DMSO
Stability	Air/Light Sensitive (Oxidizes)	Hygroscopic but chemically stable

Synthesis & Salt Formation Protocol

Objective: Synthesis of **2-Bromo-4-methylaniline Hydrochloride** starting from p-Toluidine.

Phase 1: Regioselective Bromination

The synthesis requires directing the bromine to the ortho position relative to the amine.[1][2] The amino group is a strong ortho/para director, but the para position is blocked by the methyl group, ensuring high regioselectivity.[1][2]

Reagents:

- p-Toluidine (CAS 106-49-0)[1][2]
- N-Bromosuccinimide (NBS) or Bromine (Br₂)[1][2][3]
- Solvent: Dichloromethane (DCM) or Acetic Acid[1]

Workflow:

- Dissolve p-Toluidine (1.0 eq) in DCM at 0°C.
- Add NBS (1.05 eq) portion-wise over 30 minutes. Note: Slow addition prevents dibromination.[1][2]
- Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1][2]
- Quench with saturated NaHCO₃ solution.
- Extract with DCM, dry over Na₂SO₄, and concentrate to yield the Free Base (Oil).[1][2]

Phase 2: Hydrochloride Salt Formation (The Stabilization Step)

This step converts the oily, unstable free base into the robust hydrochloride salt.[1][2]

Reagents:

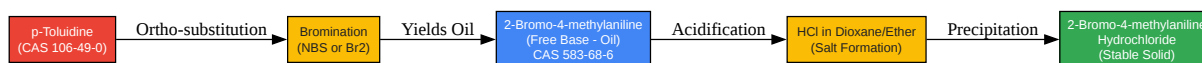
- Crude 2-Bromo-4-methylaniline (Free Base)[1][2]
- 4M HCl in Dioxane (or conc.[1][2] HCl in Diethyl Ether)

Step-by-Step Protocol:

- **Dissolution:** Dissolve the crude free base oil (10 g) in anhydrous Diethyl Ether (50 mL) or Ethyl Acetate (30 mL). Ensure the solution is clear.
- **Acidification:** Cool the solution to 0–5°C in an ice bath. Add 4M HCl in Dioxane (1.2 eq) dropwise.

- Observation: A white precipitate should form immediately.[1][2]
- Caution: This reaction is exothermic.[1][2] Control the addition rate to prevent boiling.
- Crystallization: Stir the suspension at 0°C for 30 minutes, then at room temperature for 1 hour to ensure complete precipitation.
- Isolation: Filter the solid under vacuum (Buchner funnel).
- Washing: Wash the filter cake with cold Diethyl Ether (2 x 20 mL) to remove unreacted free base and impurities.[1][2]
- Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

Synthesis Logic Diagram



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Figure 1: Conversion pathway from commodity starting material to the stable hydrochloride salt.
[1][2]

Applications in Drug Discovery[1][2][4]

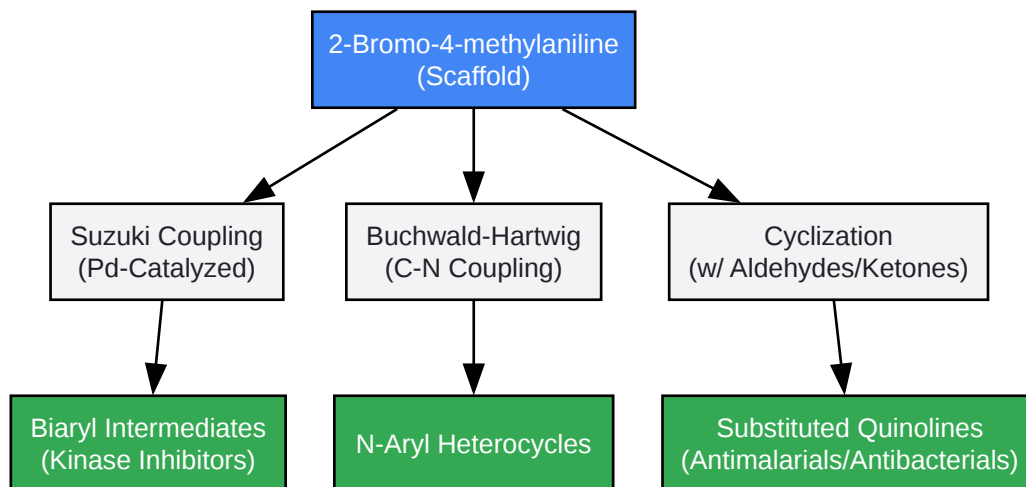
2-Bromo-4-methylaniline is a "privileged scaffold" in medicinal chemistry.[1][2] The bromine atom serves as a handle for transition-metal catalyzed cross-coupling, while the amine allows for urea formation, amidation, or heterocycle construction.[1][2]

Key Reaction Pathways[1][2][11]

- Suzuki-Miyaura Coupling: The Br-C bond reacts with boronic acids to form biaryl systems (common in kinase inhibitors).[1][2]
- Buchwald-Hartwig Amination: The amine group (protected or free) or the bromide can participate in C-N bond formation.[1][2][4]

- Heterocycle Synthesis: Condensation with carbonyls to form quinolines or indoles.[1][2]

Application Workflow Diagram



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Figure 2: Divergent synthetic utility of the 2-Bromo-4-methylaniline scaffold in pharmaceutical chemistry.

Analytical Characterization

To validate the conversion from Free Base to Hydrochloride salt, use the following markers:

- ^1H NMR (DMSO- d_6):
 - Free Base: The $-\text{NH}_2$ protons typically appear as a broad singlet around 5.0 ppm.[1][2]
 - HCl Salt: The ammonium protons ($-\text{NH}_3^+$) will appear as a broad singlet significantly downfield (8.0–10.0 ppm) due to the positive charge and hydrogen bonding.[1][2]
 - Aromatic Region: A slight downfield shift of the aromatic protons ortho to the nitrogen is expected in the salt form compared to the free base.[1][2]
- Elemental Analysis (Chloride):
 - Perform a silver nitrate (AgNO_3) titration to confirm the stoichiometric presence of chloride (Theoretical Cl content: ~15.9%).[1][2]

Safety & Handling (MSDS Highlights)

Hazard Classification (GHS):

- Acute Toxicity: Toxic if swallowed (H301), in contact with skin (H311), or inhaled (H331).[1][2]
- Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).[1][2]

Handling Protocol:

- PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.[1][2]
- Ventilation: All operations, especially the addition of HCl (which may release fumes) and the handling of the free base oil, must be performed in a functioning fume hood.[1][2]
- Storage: Store the Hydrochloride salt in a desiccator or under inert gas (Argon/Nitrogen) to prevent moisture absorption.[1][2] The free base must be stored in the dark to prevent photo-oxidation.[1][2]

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11422, 2-Bromo-4-methylaniline. Retrieved from [[Link](#)][1]

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